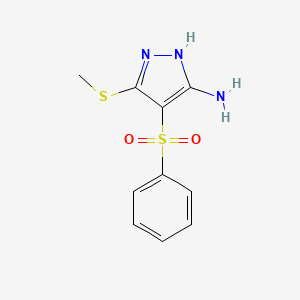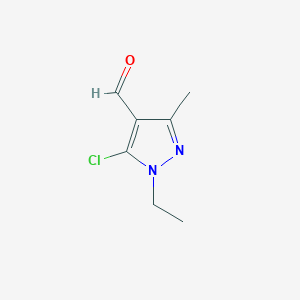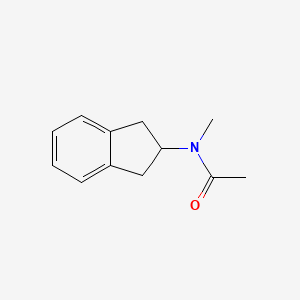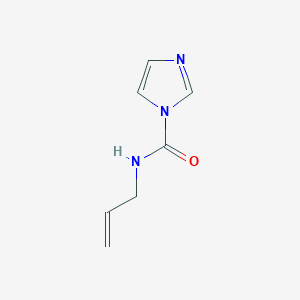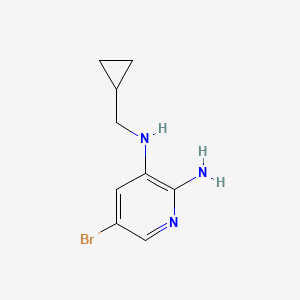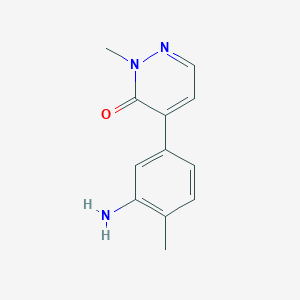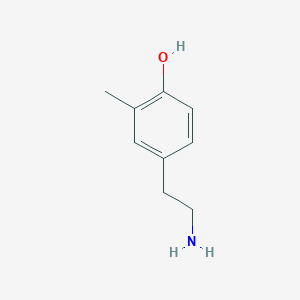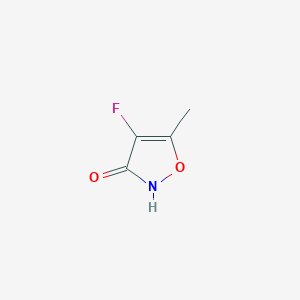
4-Fluoro-5-methylisoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methylisoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-Fluoro-5-methylisoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Methylisoxazol-3-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Chloro-5-methylisoxazol-3-ol: The chlorine atom can introduce different chemical properties compared to fluorine.
4-Bromo-5-methylisoxazol-3-ol:
Uniqueness: 4-Fluoro-5-methylisoxazol-3(2H)-one is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. Fluorine atoms are known to influence the electronic properties of molecules, making this compound particularly interesting for various applications .
Properties
CAS No. |
131573-78-9 |
|---|---|
Molecular Formula |
C4H4FNO2 |
Molecular Weight |
117.08 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H4FNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
InChI Key |
LWDJOADQGRUILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B8772533.png)
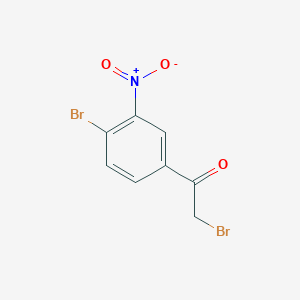
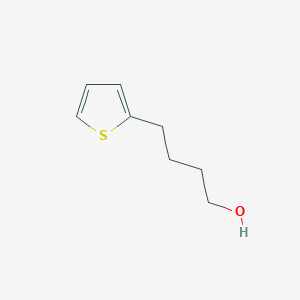
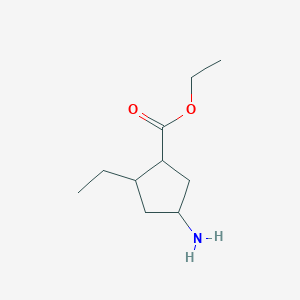

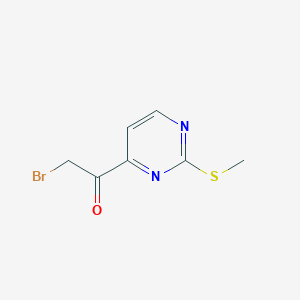
![[2,3'-Bipyridine]-6'-carboxylic acid dihydrochloride](/img/structure/B8772571.png)
